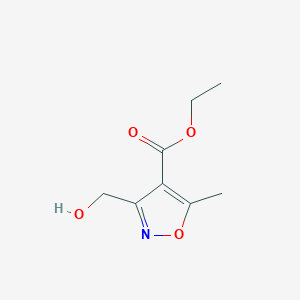

Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-12-8(11)7-5(2)13-9-6(7)4-10/h10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJLCENFADMRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901204604 | |

| Record name | Ethyl 3-(hydroxymethyl)-5-methyl-4-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95104-47-5 | |

| Record name | Ethyl 3-(hydroxymethyl)-5-methyl-4-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95104-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(hydroxymethyl)-5-methyl-4-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the oxime, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of a base, such as sodium ethoxide, and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 3-(carboxymethyl)-5-methyl-1,2-oxazole-4-carboxylate.

Reduction: Formation of 3-(hydroxymethyl)-5-methyl-1,2-oxazolidine-4-carboxylate.

Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxazole ring can participate in hydrogen bonding and other interactions, which can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs and their substituents are summarized below:

Physicochemical Properties

- For example, ethyl 5-phenyl-1,2-oxazole-4-carboxylate is insoluble in water but soluble in alcohols and ethers .

- Stability : Halogenated analogs (e.g., MC219) exhibit stability under acidic conditions, whereas hydroxymethyl derivatives may undergo ester hydrolysis or oxidation under harsh conditions .

Biologische Aktivität

Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is a compound within the isoxazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic structure that includes nitrogen and oxygen atoms, characterized by the presence of hydroxymethyl and carboxylate functional groups. Its molecular formula is , with a molar mass of approximately 185.18 g/mol. The unique arrangement of these functional groups contributes to its biological interactions.

Biological Activity Overview

Research has identified several key areas where ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate exhibits significant biological activity:

1. Antimicrobial Properties

- The compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies suggest that it disrupts microbial cell functions through interactions with cellular targets such as enzymes and membrane proteins.

2. Anticancer Activity

- Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate shows promise as an anticancer agent. Research indicates its ability to inhibit the proliferation of cancer cells in vitro, potentially by inducing apoptosis and inhibiting cell cycle progression.

The mechanism through which this compound exerts its biological effects involves several interactions:

- Hydrogen Bonding : The hydroxymethyl and carboxylate groups can form hydrogen bonds with target proteins, influencing their conformation and function.

- Electrostatic Interactions : These interactions enhance binding affinity to specific enzymes or receptors, potentially altering enzymatic activity or receptor signaling.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Disruption of microbial cell functions |

| Anticancer | Inhibits cancer cell proliferation | Induction of apoptosis; inhibition of cell cycle progression |

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study demonstrated that ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity.

-

Anticancer Research :

- In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved modulation of apoptotic signaling pathways, leading to increased rates of programmed cell death.

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions, such as [3+2] cycloaddition between alkynyldimethylsilyl ethers and nitrile oxides. Controlled conditions (e.g., 50°C heating for 2 hours, as in and ) are critical for yield optimization. Solvents like ethanol and catalysts (e.g., Bredereck reagent) are used to enhance reaction rates. Post-synthesis, recrystallization from ethanol ensures purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming functional groups (e.g., hydroxymethyl and methyl substituents) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

- X-ray Crystallography : Resolves structural ambiguities by determining bond lengths, angles, and molecular packing (e.g., using SHELX programs) .

Q. How is the compound’s stability assessed under varying experimental conditions (e.g., pH, temperature)?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures.

- Solubility Testing : Determines solubility in polar/non-polar solvents (e.g., ethanol, hexane) .

- pH Stability Assays : Monitors structural integrity under acidic/basic conditions via NMR or HPLC .

Q. What preliminary biological assays are used to evaluate its activity?

- Antimicrobial Testing : Disk diffusion assays against bacterial/fungal strains .

- In Vitro Cytotoxicity : MTT assays on cancer cell lines to assess IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in structural or reactivity predictions?

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond parameters and intermolecular interactions. For example, SHELXL refines high-resolution data to identify hydrogen bonding (e.g., C–H···O) and π-π stacking, which influence reactivity and stability . Crystal packing analysis (e.g., using ORTEP-3) visualizes molecular conformations and validates computational models .

Q. What methodologies address contradictions in biological activity data across studies?

- Dose-Response Curves : Validate activity thresholds and rule out false positives .

- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., halogenated or methoxy derivatives) to isolate substituent effects .

- Assay Standardization : Control variables like cell line selection, incubation time, and solvent carriers .

Q. How do computational methods predict interactions with biological targets?

- Molecular Docking : Identifies binding modes with enzymes (e.g., human serum albumin) via software like AutoDock Vina .

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) maps interaction patterns in crystal structures to predict bioactivity .

Q. What strategies optimize substituent modifications to enhance bioactivity?

- Functional Group Replacement : Replacing hydroxymethyl with bromo or methoxy groups alters electronic effects and binding affinity .

- Stereochemical Control : Diastereoselective bromination (as in ) generates enantiomers with distinct activity profiles.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.